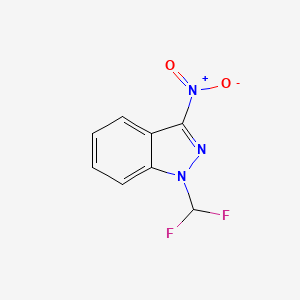

1-(difluoromethyl)-3-nitro-1H-indazole

Descripción general

Descripción

“1-(difluoromethyl)-3-nitro-1H-pyrazole” is a chemical compound with the molecular weight of 163.08 . It is stored at a temperature of 4°C and has a purity of 95%. It is in powder form .

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The InChI code for “1-(difluoromethyl)-3-nitro-1H-pyrazole” is 1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

“1-(difluoromethyl)-3-nitro-1H-pyrazole” is a powder with a molecular weight of 163.08 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

1-(Difluoromethyl)-3-nitro-1H-indazole and its derivatives have attracted significant attention due to their potential in various chemical synthesis and functionalization processes. Researchers have developed methods for the N-difluoromethylation of indazole derivatives, facilitating the production of 1- and 2-difluoromethylindazole derivatives with high yields. This process involves the functionalization of molecules containing bromine, iodine, and nitro groups in different positions on the heterocyclic ring. The resulting difluoromethyl derivatives have been successfully separated and further functionalized into amines, esters of carboxylic and boric acids, showcasing the versatility of these compounds in organic synthesis (Petko & Filatov, 2022).

Synthetic Pathways to Indazole Derivatives

The development of efficient synthetic routes for indazole derivatives is a key area of research, given their relevance in medicinal chemistry. A reported method involves the nitrosation of indoles to produce 1H-indazole-3-carboxaldehydes, which are crucial intermediates for accessing polyfunctionalized 3-substituted indazoles. This process highlights the utility of indazole derivatives in the synthesis of kinase inhibitors, demonstrating their significance in drug discovery and development (Chevalier et al., 2018).

Davis-Beirut Reaction in Heterocycle Synthesis

Another noteworthy application involves the Davis-Beirut Reaction (DBR), utilized for constructing 2H-indazoles and their derivatives. This reaction mechanism exploits the chemistries of highly reactive nitroso intermediates, facilitating the synthesis of various indazole classes, including simple or fused indazolones and thiazolo-indazoles. The DBR underscores the synthetic potential of indazole derivatives in producing biologically relevant compounds (Zhu, Haddadin, & Kurth, 2019).

Mecanismo De Acción

Target of Action

Compounds with a difluoromethyl group, such as Difluoromethylornithine (DFMO), are known to inhibit enzymes like ornithine decarboxylase (ODC), which plays a crucial role in the polyamine biosynthetic pathway . .

Mode of Action

If “1-(difluoromethyl)-3-nitro-1H-indazole” acts similarly to DFMO, it might bind to its target enzyme and inhibit its function . The exact interaction would depend on the enzyme’s structure and the compound’s chemical properties.

Biochemical Pathways

If the compound targets an enzyme in the polyamine biosynthetic pathway like DFMO, it could affect the production of polyamines, which are involved in various cellular processes .

Result of Action

The molecular and cellular effects of the compound would depend on its target and mode of action. For example, if it inhibits an enzyme in the polyamine biosynthetic pathway, it could lead to reduced levels of polyamines .

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years . The development of safer and more effective formulations is a key area of focus . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Propiedades

IUPAC Name |

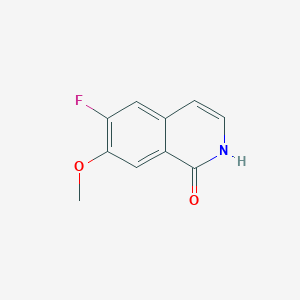

1-(difluoromethyl)-3-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-8(10)12-6-4-2-1-3-5(6)7(11-12)13(14)15/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPIISPQRTEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3-nitro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

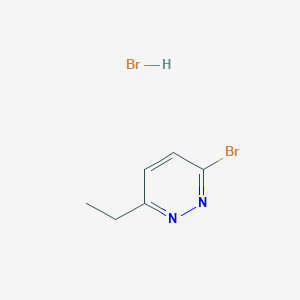

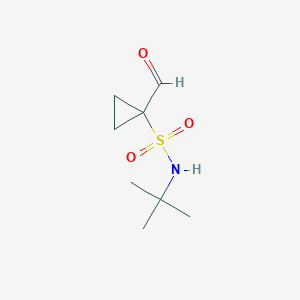

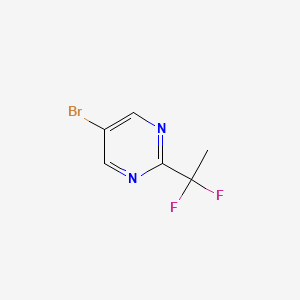

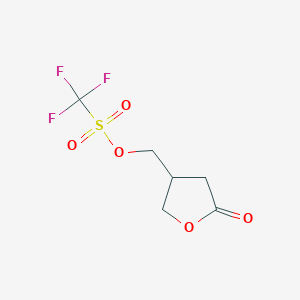

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)

![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)

![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)